molecular formula C25H24ClN3O2S B2817906 2-{[(2-chlorophenyl)methyl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine CAS No. 422533-71-9

2-{[(2-chlorophenyl)methyl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine

Cat. No.: B2817906
CAS No.: 422533-71-9
M. Wt: 466
InChI Key: MPAPBHTZQHWCDR-UHFFFAOYSA-N
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Description

This quinazolin-4-amine derivative features a 2-chlorobenzylsulfanyl substituent at position 2 of the quinazoline core and a 3,4-dimethoxyphenethyl chain at position 2. The compound’s molecular formula is C₂₄H₂₂ClN₃O₂S (calculated molecular weight: 463.97 g/mol). Key structural attributes include:

  • Quinazoline core: A nitrogen-containing heterocycle associated with diverse biological activities, including kinase inhibition and antimicrobial effects.
  • 2-Chlorobenzylsulfanyl group: Enhances lipophilicity and may influence binding to hydrophobic pockets in target proteins.
  • 3,4-Dimethoxyphenethyl chain: The dimethoxy groups likely improve solubility and contribute to π-π stacking interactions with aromatic residues in enzymes or receptors.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O2S/c1-30-22-12-11-17(15-23(22)31-2)13-14-27-24-19-8-4-6-10-21(19)28-25(29-24)32-16-18-7-3-5-9-20(18)26/h3-12,15H,13-14,16H2,1-2H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAPBHTZQHWCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC4=CC=CC=C4Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a thiolation reaction using methylthiolating agents.

    Incorporation of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be attached via a coupling reaction with appropriate reagents.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chlorophenyl)methyl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, dimethylformamide, various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chlorophenyl position.

Scientific Research Applications

The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine is a synthetic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and documented case studies.

Chemical Properties and Structure

This compound belongs to a class of quinazoline derivatives, which are known for their diverse biological activities. The structural features include:

  • Chlorophenyl group : Imparts unique electronic properties.
  • Dimethoxyphenyl group : Enhances lipophilicity and may influence receptor interactions.
  • Sulfanyl linkage : Contributes to the compound's reactivity and stability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. The specific compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines.

  • Case Study : A study conducted on human breast cancer cell lines demonstrated that the compound exhibited significant cytotoxic effects, with an IC50 value indicating effective dose-response relationships.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)15.0Inhibition of cell proliferation

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its efficacy against various bacterial strains was evaluated.

  • Case Study : In vitro testing against Staphylococcus aureus and Escherichia coli revealed notable antibacterial activity.
Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus1832
Escherichia coli1564

Neuroprotective Effects

Emerging research indicates that quinazoline derivatives may offer neuroprotective benefits.

  • Case Study : A study on neurodegenerative models suggested that the compound could reduce oxidative stress markers and improve cognitive function.
ParameterControl GroupTreated Group
Oxidative Stress MarkerHighLow
Cognitive Function ScoreBaselineImproved

Pharmacological Mechanisms

The pharmacological mechanisms of this compound are primarily attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : The structure suggests potential inhibition of specific kinases involved in cancer progression.
  • Receptor Modulation : The dimethoxyphenyl moiety may enhance binding affinity to certain receptors, influencing neurotransmitter activity.

Mechanism of Action

The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.

    Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural Analogues of Quinazolin-4-amine Derivatives

The following table summarizes key structural and physicochemical properties of the target compound and its analogues:

Compound Name Substituents (Position 2 / Position 4) Molecular Formula Molecular Weight (g/mol) logP Key Features
Target Compound (2-{[(2-chlorophenyl)methyl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine) 2-(2-chlorobenzylsulfanyl) / 4-(3,4-dimethoxyphenethyl) C₂₄H₂₂ClN₃O₂S 463.97 ~5.2* High lipophilicity; dual methoxy groups enhance solubility .
6-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine (BG01196) 6-Chloro / 4-(3,4-dimethoxyphenethyl) C₁₈H₁₈ClN₃O₂ 343.81 ~3.8 Simpler structure; lacks sulfanyl group; reduced steric bulk .
2-(2-Chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine 2-(2-chlorophenyl) / 4-(4-methoxyphenyl) C₂₁H₁₆ClN₃O 361.83 ~4.1 Smaller substituents; methoxyphenyl may limit membrane permeability .
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine (K297-0482) 2-(4-fluorobenzylsulfanyl) / 4-(3,4-dimethoxyphenethyl) C₂₅H₂₄FN₃O₂S 449.55 5.2258 Fluorine substitution improves metabolic stability compared to chlorine .
2-Chloro-6,7-dimethoxy-N-(2-(pyrrolidin-1-yl)ethyl)quinazolin-4-amine 2-Chloro / 4-(2-pyrrolidinylethyl) C₁₆H₂₀ClN₃O₂ 321.80 ~2.9 Polar pyrrolidine group enhances water solubility .

*Estimated based on structural similarity to K297-0482 .

Key Research Findings

(a) Role of Sulfanyl Substituents

The 2-chlorobenzylsulfanyl group in the target compound distinguishes it from chloro or morpholinyl derivatives (e.g., BG01196 in ). Sulfanyl groups are known to:

  • Participate in hydrogen bonding via sulfur atoms.
  • Increase lipophilicity, enhancing blood-brain barrier penetration .
(b) Impact of 3,4-Dimethoxyphenethyl Chain

The 3,4-dimethoxyphenethyl group is shared with K297-0482 () and Rip-B (), a benzamide derivative. This chain:

  • Provides two methoxy groups for hydrogen bonding with polar residues.

Biological Activity

The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine represents a novel class of quinazoline derivatives that have garnered attention for their potential biological activities, particularly in the context of cancer therapy. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, cytotoxicity profiles, and structure-activity relationships (SAR).

Chemical Structure

The structural formula of the compound can be represented as follows:

C19H20ClN3S\text{C}_{19}\text{H}_{20}\text{ClN}_3\text{S}

This structure includes a quinazoline core substituted with a chlorophenyl group and a dimethoxyphenyl moiety, which are crucial for its biological activity.

Research has indicated that quinazoline derivatives, including the compound , primarily exert their effects through inhibition of various protein kinases. These kinases are pivotal in regulating cell proliferation and survival pathways, making them attractive targets for anticancer therapies. The compound has been shown to interact with key kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are often dysregulated in cancer.

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The following table summarizes the IC50 values obtained from recent studies:

Cell LineIC50 (µM)Reference
HepG27.1
MCF-714.60–16.10
HCT-11612.60–17.30
HeLaNot specified

These results indicate that the compound exhibits significant cytotoxicity, particularly against HepG2 liver cancer cells and MCF-7 breast cancer cells.

Induction of Apoptosis

The mechanism by which this compound induces cell death appears to be through apoptosis. Studies have demonstrated that treatment with the compound leads to:

  • Cell Cycle Arrest : Specifically at the S phase.
  • Apoptotic Pathway Activation : Upregulation of pro-apoptotic proteins such as caspase-3 and Bax, alongside downregulation of anti-apoptotic proteins like Bcl-2 .

The apoptosis rates observed were significantly higher compared to untreated controls, suggesting a robust apoptotic response triggered by the compound.

Structure-Activity Relationship (SAR)

The efficacy of quinazoline derivatives can be influenced by various substituents on the core structure. The incorporation of different functional groups has been shown to enhance or diminish biological activity:

  • Chlorophenyl Group : Essential for binding affinity to target proteins.
  • Dimethoxyphenyl Moiety : Contributes to improved selectivity and potency against specific cancer types .

Case Studies

  • In Vitro Evaluation : A study investigated the effects of this compound on HepG2 cells, revealing a significant increase in early and late apoptosis markers when treated with the compound at its IC50 concentration .
  • Comparison with Other Quinazolines : In comparative studies, this compound showed superior cytotoxicity compared to other quinazoline derivatives, particularly those lacking similar substituents .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of this quinazolin-4-amine derivative?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Quinazoline core formation : Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions .
  • Sulfanyl group introduction : Nucleophilic substitution at the C2 position using 2-chlorobenzyl mercaptan in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
  • Amine coupling : Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) to attach the 3,4-dimethoxyphenethylamine moiety. Catalytic systems like Pd(dba)₂/Xantphos improve coupling efficiency .
    Critical parameters :
  • Temperature control (<100°C) to prevent decomposition of the sulfanyl group.
  • Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Basic: What analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for quinazoline, δ 3.8–4.5 ppm for methoxy groups) .
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in the dimethoxyphenyl and chlorophenyl regions .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/0.1% formic acid) with UV detection at 254 nm .

Advanced: How can computational modeling (e.g., 3D-QSAR, molecular docking) guide target identification for this compound?

Methodological Answer:

  • 3D-QSAR :
    • Align structurally similar quinazolin-4-amine derivatives (e.g., from ) to generate a pharmacophore model.
    • Use CoMFA or CoMSIA to correlate steric/electronic fields with bioactivity data (e.g., IC₅₀ values) .
  • Molecular Docking :
    • Dock the compound into kinase domains (e.g., EGFR, VEGFR) using AutoDock Vina.
    • Prioritize targets based on binding affinity (ΔG < -8 kcal/mol) and hydrogen bonding with key residues (e.g., Met793 in EGFR) .
  • Validation : Compare computational predictions with experimental kinase inhibition assays (e.g., ADP-Glo™ kinase assay) .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Experimental Replication :
    • Standardize assay conditions (e.g., cell lines, serum concentration, incubation time) to minimize variability .
  • Data Normalization :
    • Use internal controls (e.g., staurosporine for cytotoxicity assays) and normalize activity to % inhibition relative to baseline .
  • Mechanistic Profiling :
    • Perform off-target screening (e.g., CEREP panel) to identify non-specific interactions.
    • Validate target engagement via cellular thermal shift assays (CETSA) .
  • Statistical Analysis :
    • Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) across datasets .

Advanced: What strategies are recommended for studying metabolic stability and degradation pathways?

Methodological Answer:

  • In Vitro Metabolism :
    • Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Clᵢₙₜ) .
  • Metabolite Identification :
    • Use UPLC-QTOF-MS/MS to detect phase I/II metabolites. Key biotransformations:
  • Oxidative desulfuration at the C2-sulfanyl group.
  • O-demethylation of the 3,4-dimethoxyphenyl moiety .
  • Stability Studies :
    • Assess pH-dependent degradation (pH 1–10) at 37°C. Use Arrhenius plots to predict shelf-life under storage conditions .

Basic: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

  • Core Modifications :
    • Vary substituents at C2 (e.g., sulfonyl vs. sulfanyl) and C4 (e.g., alkyl vs. aryl amines).
  • Pharmacophore Mapping :
    • Retain the quinazoline core and 3,4-dimethoxyphenethyl group as critical for activity.
    • Test substituents on the chlorophenyl ring (e.g., ortho vs. para positions) .
  • Biological Testing :
    • Prioritize assays based on hypothesized targets (e.g., antiproliferative activity in HCT-116 cells, kinase inhibition) .

Advanced: What experimental controls are critical for in vivo efficacy studies?

Methodological Answer:

  • Dose Optimization :
    • Conduct pharmacokinetic (PK) studies in rodents to determine Cₘₐₓ, t₁/₂, and bioavailability. Use dose ranges of 10–100 mg/kg .
  • Control Groups :
    • Include vehicle-only, positive control (e.g., doxorubicin for cancer models), and negative control (untreated).
  • Endpoint Validation :
    • Measure tumor volume (caliper) and biomarker expression (e.g., Ki-67 via IHC) in xenograft models .
  • Toxicity Monitoring :
    • Assess liver/kidney function (ALT, BUN) and hematological parameters weekly .

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